Piperazine, 2,4-dimethyl-1-propyl-(9CI)
CAS No.:
Cat. No.: VC18504495
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2 |
|---|---|
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | 2,4-dimethyl-1-propylpiperazine |
| Standard InChI | InChI=1S/C9H20N2/c1-4-5-11-7-6-10(3)8-9(11)2/h9H,4-8H2,1-3H3 |
| Standard InChI Key | XQLAXVVLFHGZKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCN(CC1C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Piperazine, 2,4-dimethyl-1-propyl-(9CI) is systematically named 2,4-dimethyl-1-propylpiperazine and belongs to the piperazine family, a class of six-membered rings containing two nitrogen atoms at opposing positions. Key identifiers include:
The compound’s three-dimensional conformation features a chair-like piperazine ring, with methyl and propyl substituents influencing steric and electronic interactions. The propyl chain at the 1-position introduces hydrophobicity, while the methyl groups at 2- and 4-positions may modulate ring flexibility and hydrogen-bonding potential .
Synthetic Pathways and Optimization
Challenges in Regioselectivity
Achieving regioselective methylation at the 2- and 4-positions requires precise stoichiometric control. Over-alkylation or ring-opening side reactions are common pitfalls, necessitating chromatographic purification .
Future Directions and Research Gaps
Targeted Synthesis Improvements
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Catalytic Asymmetric Synthesis: Enantioselective routes could yield chiral variants with enhanced receptor selectivity.
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Green Chemistry Approaches: Solvent-free or microwave-assisted reactions to improve yield and sustainability .
Preclinical Studies
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